Cas no 685871-07-2 (1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride)

1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Piperazin-1-yl-[4-(3-piperidin-1-yl-propoxy)-phenyl]-methanone
- piperazin-1-yl-[4-(3-piperidin-1-ylpropoxy)phenyl]methanone
- 1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride
- 1-{4-[3-(piperidin-1-yl)propoxy]benzoyl}piperazinedihydrochloride
- 1-{4-[3-(piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride
- SCHEMBL5935407
- AKOS024255675
- 685871-07-2
- 1-[4-(3-Piperidin-1-ylpropoxy)benzoyl]piperazine Dihydrochloride
- MFCD28098219
- USYFHYIONWZLLP-UHFFFAOYSA-N
- piperazin-1-yl-[4-(3-piperidin-1-ylpropoxy)phenyl]methanone;dihydrochloride
- 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride
-
- Inchi: InChI=1S/C19H29N3O2.2ClH/c23-19(22-14-9-20-10-15-22)17-5-7-18(8-6-17)24-16-4-13-21-11-2-1-3-12-21;;/h5-8,20H,1-4,9-16H2;2*1H
- InChI Key: USYFHYIONWZLLP-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)N3CCNCC3.Cl.Cl
Computed Properties
- Exact Mass: 403.1793326g/mol
- Monoisotopic Mass: 403.1793326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 371
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8Ų
1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB582509-500 mg |
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride; . |
685871-07-2 | 500MG |
€551.30 | 2022-11-28 | ||
TRC | P105610-50mg |
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride |
685871-07-2 | 50mg |
$ 350.00 | 2022-06-03 | ||
Key Organics Ltd | CS-4359-0.5G |
1-{4-[3-(piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride |
685871-07-2 | >97% | 0.5g |
£325.00 | 2025-02-09 | |
abcr | AB582509-500mg |
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride; . |
685871-07-2 | 500mg |
€579.60 | 2024-08-02 | ||
A2B Chem LLC | AD03503-10mg |
Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride |
685871-07-2 | >97% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AD03503-1g |
Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride |
685871-07-2 | >97% | 1g |
$926.00 | 2024-04-19 | |
A2B Chem LLC | AD03503-5mg |
Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride |
685871-07-2 | >97% | 5mg |
$214.00 | 2024-04-19 | |
abcr | AB582509-1 g |
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride; . |
685871-07-2 | 1g |
€864.50 | 2022-11-28 | ||
TRC | P105610-100mg |
1-{4-[3-(Piperidin-1-yl)propoxy]benzoyl}-piperazine dihydrochloride |
685871-07-2 | 100mg |
$ 575.00 | 2022-06-03 | ||
Key Organics Ltd | CS-4359-5MG |
1-{4-[3-(piperidin-1-yl)propoxy]benzoyl}piperazine dihydrochloride |
685871-07-2 | >97% | 5mg |
£46.00 | 2025-02-09 |
1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride Related Literature
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride
Comprehensive Overview of 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride (CAS No. 685871-07-2)
1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride (CAS No. 685871-07-2) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperazine and piperidine moieties, is often explored for its potential applications in drug development, particularly in targeting central nervous system (CNS) disorders. Its unique structural features make it a subject of interest for researchers investigating neurotransmitter modulation and receptor binding.
The compound's molecular structure includes a benzoyl group linked to a piperazine ring, further connected to a piperidine moiety via a propoxy chain. This configuration is critical for its bioactivity and pharmacokinetic properties. Researchers have highlighted its potential in modulating G-protein-coupled receptors (GPCRs), which are pivotal in treating conditions like anxiety, depression, and cognitive impairments. The dihydrochloride salt form enhances its solubility and stability, making it suitable for preclinical studies.
In recent years, the demand for novel CNS-targeting compounds has surged, driven by the rising prevalence of mental health disorders and neurodegenerative diseases. Searches for terms like "piperazine derivatives in drug discovery" and "GPCR modulators for CNS" reflect this trend. 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride aligns with these interests, as its mechanism of action may offer new avenues for therapeutic intervention.
The compound's synthesis involves multi-step organic reactions, including amide coupling and etherification, followed by salt formation. Its purity and yield are critical for ensuring reproducible results in in vitro and in vivo studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its structure and quality. These aspects are frequently searched by pharmaceutical chemists and research scientists seeking reliable chemical standards.
Beyond its potential in CNS drug development, 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride is also studied for its selective receptor affinity. Questions like "how does piperazine interact with serotonin receptors?" or "piperidine-based compounds in neurology" are common among researchers. The compound's ability to interact with 5-HT receptors and dopamine receptors positions it as a candidate for psychopharmacology research.
In conclusion, 1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride (CAS No. 685871-07-2) represents a promising scaffold for medicinal chemistry. Its relevance to neuropharmacology and drug discovery is underscored by the growing body of literature and search queries focusing on piperazine and piperidine derivatives. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs in neurological and psychiatric disorders.
685871-07-2 (1-{4-3-(Piperidin-1-yl)propoxybenzoyl}-piperazine dihydrochloride) Related Products
- 852133-98-3(N-butyl-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)
- 1806804-28-3(3-(Difluoromethyl)-5-methoxypyridine-2-carbonyl chloride)
- 1494177-47-7(1-cyclopropylpropane-1-sulfonamide)
- 129787-65-1(RHOD 2 Triammonium Salt)
- 1228362-74-0(5-Methyl-4-nitro-2H-pyrazole-3-carboxylic Acid Amide)
- 2375268-02-1(2-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidine)
- 2613299-03-7(methyl (2R)-2-amino-3-bromopropanoate hydrochloride)
- 1016536-42-7(5-(2-Bromo-4-fluorophenyl)-4h-1,2,4-triazol-3-amine)
- 1301265-13-3(N,N-diethyl-1-benzothiophene-2-carboxamide)
- 1807193-67-4(3-Bromo-4-nitro-5-(trifluoromethyl)pyridine)
